![molecular formula C14H14F3NO2S B2626886 (1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705099-98-4](/img/structure/B2626886.png)

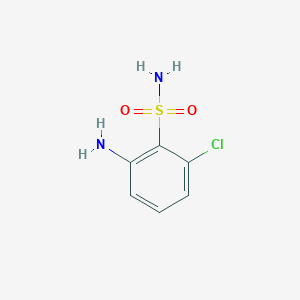

(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds. It is commonly known as TSPO ligand due to its ability to bind to the translocator protein (TSPO) in the mitochondria of cells. This compound has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, cancer research, and immunology.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on related chemical structures has led to the development of unique chemical reactions and the synthesis of novel compounds. The study by Moreno-Vargas and Vogel (2003) presents the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, demonstrating a regioselective rearrangement process, with applications in producing inhibitors of α-mannosidases, highlighting the compound's potential in enzyme inhibition (Moreno‐Vargas & Vogel, 2003). This synthesis pathway opens avenues for the design of therapeutics targeting specific enzymes.

Host-Guest Chemistry

The research by Bakirci, Koner, and Nau (2005) explores the complexation of similar bicyclic azoalkanes with p-sulfonatocalix[4]arene, revealing significant binding constants due to spherical shape complementarity. This study underscores the significance of molecular shape in molecular recognition, which is crucial for developing sensors and molecular containers (Bakirci, Koner, & Nau, 2005).

Antimicrobial Activity

Parhizkar et al. (2017) have identified a cascade reaction involving 1,8-diazabicyclo[5.4.0]undec-7-ene that efficiently synthesizes a novel class of multicyclic semi-alkaloids. These compounds demonstrated promising antimicrobial activity, suggesting potential for the development of new antibiotics (Parhizkar et al., 2017).

Crystal Structure Analysis

The detailed molecular structure of related compounds, as determined through crystallography by Wu et al. (2015), contributes to our understanding of the stereochemical properties essential for biological activity. This information is critical for drug design, allowing for the optimization of interactions with biological targets (Wu et al., 2015).

Molecular Recognition and Binding

The strong binding of bicyclic azoalkanes to p-sulfonatocalix[4]arene, studied by Bakirci et al. (2005), is attributed to the perfect spherical shape complementarity, which is a pivotal concept in the development of molecular receptors and sensors. This study demonstrates the importance of shape in the molecular recognition process, which is fundamental for the creation of highly selective binding sites in synthetic receptors (Bakirci, Koner, & Nau, 2005).

properties

IUPAC Name |

8-[3-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2S/c15-14(16,17)10-3-1-6-13(9-10)21(19,20)18-11-4-2-5-12(18)8-7-11/h1-4,6,9,11-12H,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMCGDCIXWGUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)

![Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2626817.png)

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)

![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)